molecular formula C12H11NO4 B13109668 N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide

N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B13109668
M. Wt: 233.22 g/mol
InChI Key: MORZMMOILSHICR-UHFFFAOYSA-N
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Description

N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 7th position and an acetamide group at the 3rd position of the chromen-2-one structure. Coumarin derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-3-ylamine with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.

    Biology: Exhibits antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Used in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group at the 7th position and the acetamide group at the 3rd position enhances its antimicrobial and anti-inflammatory properties compared to other coumarin derivatives .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

N-(7-methoxy-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C12H11NO4/c1-7(14)13-10-5-8-3-4-9(16-2)6-11(8)17-12(10)15/h3-6H,1-2H3,(H,13,14)

InChI Key

MORZMMOILSHICR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2)OC)OC1=O

Origin of Product

United States

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